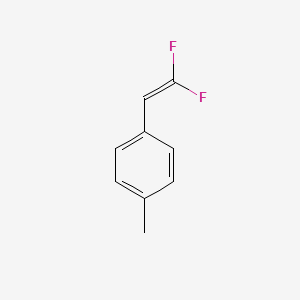
1-(2,2-Difluoroethenyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethenyl)-4-methylbenzene is an organic compound characterized by the presence of a difluoroethenyl group attached to a methyl-substituted benzene ring
Preparation Methods
One common method includes the use of difluoroacetic anhydride in the presence of a base such as triethylamine . The reaction proceeds through a Knoevenagel-type condensation, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2,2-Difluoroethenyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoroethenyl-substituted benzoic acids.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl and difluoroethenyl groups influence the reactivity and orientation of the substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
1-(2,2-Difluoroethenyl)-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethenyl)-4-methylbenzene and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions. The difluoroethenyl group can enhance binding affinity and specificity to the target enzyme, thereby modulating its activity .
Comparison with Similar Compounds
1-(2,2-Difluoroethenyl)-4-methylbenzene can be compared with other fluorinated compounds such as:
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain fluorinated ethylidene groups but differ in their chemical reactivity and applications.
Ethyl bromodifluoroacetate: This compound is used to introduce the difluoromethyl group in various synthetic processes and has different reactivity compared to this compound. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable intermediate in organic synthesis and various applications.
Properties
CAS No. |
28321-07-5 |
|---|---|
Molecular Formula |
C9H8F2 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-(2,2-difluoroethenyl)-4-methylbenzene |
InChI |
InChI=1S/C9H8F2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-6H,1H3 |
InChI Key |
KBWXMNYOXWDCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















